N-(2H-1,3-benzodioxol-5-yl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[d][1,3]dioxole moiety, a triazine ring, and pyrrolidine groups, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole moiety, the triazine ring, and the attachment of pyrrolidine groups. Common synthetic routes may include:
Formation of Benzo[d][1,3]dioxole Moiety: This step often involves the cyclization of catechol derivatives with formaldehyde.
Synthesis of Triazine Ring: The triazine ring can be synthesized through the reaction of cyanuric chloride with amines under controlled conditions.
Attachment of Pyrrolidine Groups: Pyrrolidine groups are introduced via nucleophilic substitution reactions, typically using pyrrolidine and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d][1,3]dioxol-5-yl)piperidin-4-amine hydrochloride
- 1-(4-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)piperidin-4-amine hydrochloride
- 5-methyl-2-(piperidin-3-yl)-1H-benzo[d]imidazole hydrochloride
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride stands out due to its combination of a benzo[d][1,3]dioxole moiety, a triazine ring, and pyrrolidine groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O2.ClH/c1-2-8-23(7-1)17-20-16(21-18(22-17)24-9-3-4-10-24)19-13-5-6-14-15(11-13)26-12-25-14;/h5-6,11H,1-4,7-10,12H2,(H,19,20,21,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHRWIWPOMAPOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NC3=CC4=C(C=C3)OCO4)N5CCCC5.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.